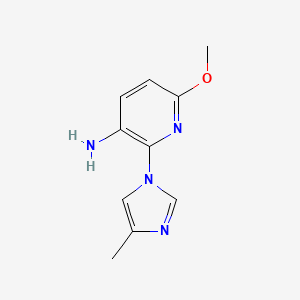
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate is a chemical compound with the molecular formula C13H27NO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate typically involves the reaction of (S)-3,3-dimethylbutanoic acid with 3,3-dimethylbutylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to target proteins and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate:
®-Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate: A stereoisomer with different biological activity and properties.
Methyl 2-((3,3-dimethylbutyl)amino)-3,3-dimethylbutanoate: A racemic mixture with combined properties of both stereoisomers.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its applications in various fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
1052703-81-7 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
methyl (2S)-2-(3,3-dimethylbutylamino)-3,3-dimethylbutanoate |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)8-9-14-10(11(15)16-7)13(4,5)6/h10,14H,8-9H2,1-7H3/t10-/m1/s1 |
Clé InChI |
MMVQMDJXKBGDGR-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)CCN[C@H](C(=O)OC)C(C)(C)C |
SMILES canonique |
CC(C)(C)CCNC(C(=O)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

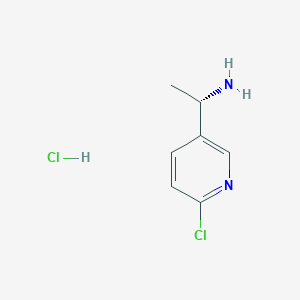
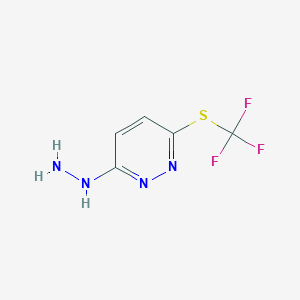
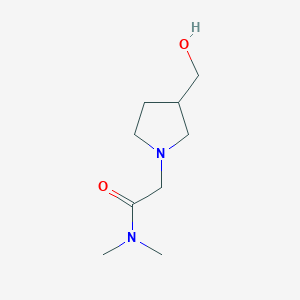
![(1S,3S,5S)-2-Azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15051771.png)
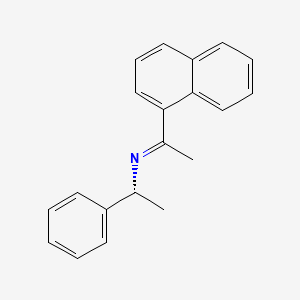
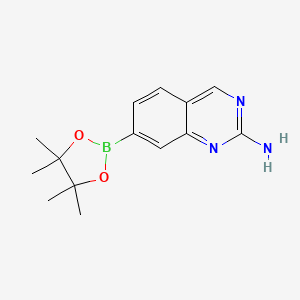
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)
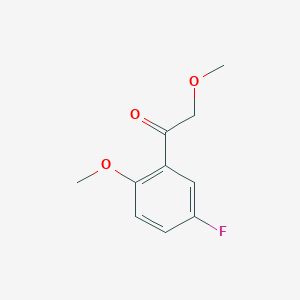
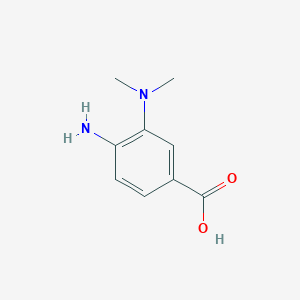

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15051825.png)
